
Neosartoricin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neosartoricin es un compuesto de antracenona prenilado obtenido de los hongos patógenos Aspergillus fumigatus y Neosartorya fischeri. Es conocido por su actividad antiproliferativa de células T, lo que sugiere su potencial como agente inmunosupresor .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Neosartoricin se sintetiza a través de la activación de agrupaciones silenciosas que contienen preniltransferasas de poliquetidos policíclicos en Aspergillus fumigatus y Neosartorya fischeri . La ruta biosintética implica el uso de sintetasas de poliquetidos altamente reductores (HR-PKS), que catalizan la formación de estructuras complejas de poliquetidos .
Métodos de producción industrial: La producción industrial de this compound implica el cultivo de Aspergillus fumigatus y Neosartorya fischeri en condiciones controladas para optimizar la expresión de los grupos de genes biosintéticos relevantes. El proceso incluye pasos de fermentación, extracción y purificación para aislar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: Neosartoricin experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones adecuadas para lograr reacciones de sustitución.
Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas diferentes .
Aplicaciones Científicas De Investigación
Neosartoricin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Sirve como un compuesto modelo para estudiar la biosíntesis de poliquetidos y los mecanismos enzimáticos involucrados.
Biología: this compound se utiliza para investigar los roles biológicos de los metabolitos secundarios fúngicos y sus interacciones con los organismos hospedadores.
Medicina: Debido a sus propiedades inmunosupresoras, this compound se estudia por sus posibles aplicaciones terapéuticas en enfermedades autoinmunes y trasplantes de órganos.
Industria: La estructura y bioactividad únicas del compuesto lo convierten en un candidato para el desarrollo de nuevos productos farmacéuticos y agroquímicos
Mecanismo De Acción
Neosartoricin ejerce sus efectos principalmente a través de su actividad antiproliferativa de células T. Inhibe la proliferación de células T interfiriendo con la síntesis de ADN y la progresión del ciclo celular. Los objetivos moleculares y las vías involucradas incluyen la inhibición de enzimas clave y vías de señalización que regulan la activación y proliferación de células T .
Compuestos similares:
- Asperthecin
- Endocrocin
- Viridicatumtoxin
- TAN-1612
- Geodin
- Monodictyphenone
- Pestheic Acid
- Trypacidin
Comparación: this compound es único entre estos compuestos debido a su estructura específica de antracenona prenilada y su potente actividad antiproliferativa de células T. Si bien otros compuestos como asperthecin y endocrocin también exhiben bioactividad, las propiedades inmunosupresoras de this compound lo hacen particularmente valioso para la investigación médica .
Comparación Con Compuestos Similares
- Asperthecin
- Endocrocin
- Viridicatumtoxin
- TAN-1612
- Geodin
- Monodictyphenone
- Pestheic Acid
- Trypacidin
Comparison: Neosartoricin is unique among these compounds due to its specific prenylated anthracenone structure and its potent T-cell antiproliferative activity. While other compounds like asperthecin and endocrocin also exhibit bioactivity, this compound’s immunosuppressive properties make it particularly valuable for medical research .
Propiedades
Fórmula molecular |
C26H28O9 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
[(2S,3R)-3,6,8,9-tetrahydroxy-3-(2-hydroxy-4-oxopent-2-enyl)-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |
InChI |
InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,7-9,25,29-32,34H,6,10-11H2,1-4H3/t25-,26+/m1/s1 |
Clave InChI |
KVVYTLCXDTXZPI-FTJBHMTQSA-N |
SMILES isomérico |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1C[C@]([C@@H](C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |
SMILES canónico |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=CC(=O)C)O)O)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


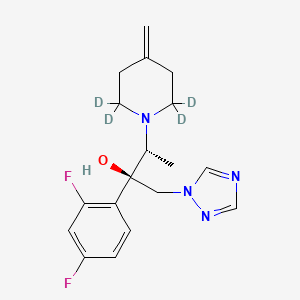
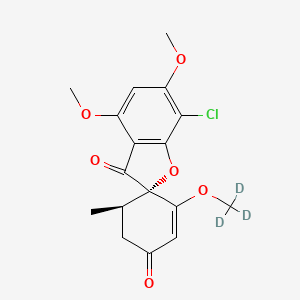
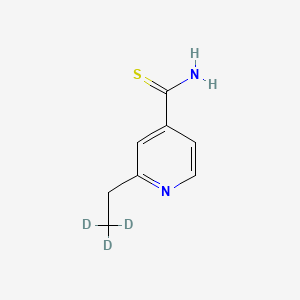
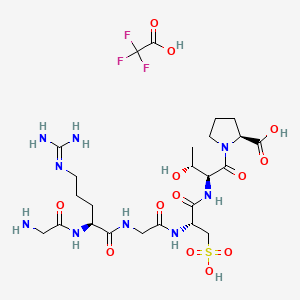
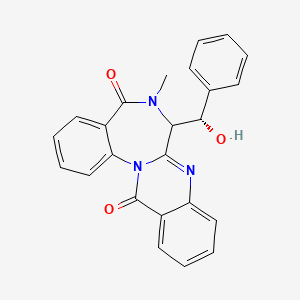
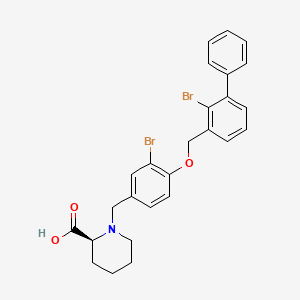

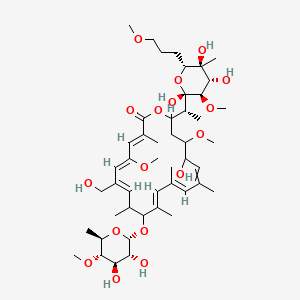
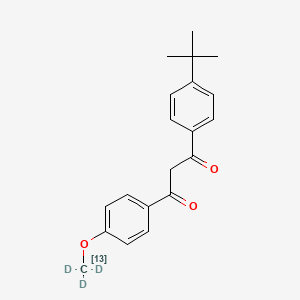


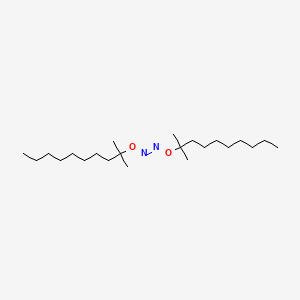
![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

